![molecular formula C20H22BrN5OS B305597 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an anti-apoptotic protein that is overexpressed in many types of cancer, including lymphoma, leukemia, and solid tumors. ABT-199 has shown promising results in preclinical studies and clinical trials as a potential treatment for these types of cancer.
Mecanismo De Acción
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide binds selectively to the hydrophobic groove of BCL-2 protein, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins such as BIM. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells that overexpress BCL-2 protein.
Biochemical and Physiological Effects:
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2 protein, while sparing normal cells that do not overexpress BCL-2 protein. This selectivity is due to the high affinity of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide for the hydrophobic groove of BCL-2 protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has several advantages for lab experiments, including its selectivity for cancer cells that overexpress BCL-2 protein and its ability to induce apoptosis in these cells. However, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide also has some limitations, including the potential for resistance to develop in cancer cells over time.
Direcciones Futuras
There are several future directions for research on 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide, including:
1. Combination therapy: 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide may be used in combination with other drugs to enhance its efficacy and reduce the potential for resistance to develop.
2. Biomarker identification: Biomarkers may be identified to predict which patients will respond best to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide, thereby improving patient selection and treatment outcomes.
3. Development of second-generation inhibitors: Second-generation inhibitors of BCL-2 protein may be developed to overcome the limitations of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide and improve its efficacy.
4. Mechanistic studies: Further mechanistic studies may be conducted to better understand the interaction between 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide and BCL-2 protein, as well as the downstream effects of BCL-2 inhibition on cancer cells.
In conclusion, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide is a promising small molecule inhibitor of BCL-2 protein that has shown efficacy in preclinical models of cancer. Further research is needed to fully understand its mechanism of action and to optimize its use in the clinic.
Métodos De Síntesis
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide involves multiple steps, including the reaction of 4-bromo-2-isopropylphenylamine with 2-chloroacetyl chloride to form N-(4-bromo-2-isopropylphenyl)acetamide. This intermediate is then reacted with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base to form 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2 protein, while sparing normal cells that do not overexpress BCL-2 protein.
Propiedades
Nombre del producto |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide |
---|---|
Fórmula molecular |
C20H22BrN5OS |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H22BrN5OS/c1-12(2)16-10-15(21)7-8-17(16)23-18(27)11-28-20-25-24-19(26(20)22)14-6-4-5-13(3)9-14/h4-10,12H,11,22H2,1-3H3,(H,23,27) |
Clave InChI |
GSVQCJHFGQSXLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)C(C)C |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.